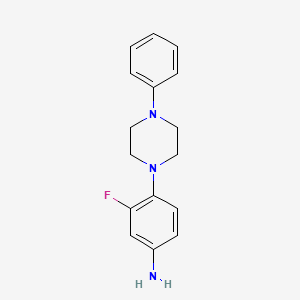

3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline

Description

Contextualization of Fluorinated Aniline (B41778) Scaffolds in Modern Organic Synthesis

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov Fluorinated compounds have attracted significant attention in recent years, with a multitude of molecules bearing fluorine atoms finding diverse applications in the life sciences. acs.org The strategic introduction of fluorine can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org

Fluorinated aniline scaffolds, in particular, are highly valued as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials. nih.gov The presence of the fluorine atom can influence the basicity of the aniline nitrogen and provide a metabolic blocking site, preventing unwanted oxidative degradation in vivo. The development of new and efficient methods for creating these scaffolds is an active area of research. nih.gov Methodologies for the synthesis of organofluorine compounds have expanded to include reagents like Selectfluor for electrophilic fluorination and advanced transition metal-catalyzed C-H bond activation techniques, which offer straightforward pathways to complex fluorinated structures. nih.govresearchgate.net This ongoing innovation in synthetic chemistry continues to broaden the accessibility and application of valuable fluorinated intermediates like 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline. acs.org

Academic Significance of Substituted Phenylpiperazine Derivatives in Chemical Science

The substituted piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, and N-phenylpiperazine derivatives are integral to the structure of many marketed drugs. jetir.org The piperazine nucleus, with its two nitrogen atoms, provides a versatile framework that can be functionalized to modulate pharmacological activity and pharmacokinetic properties. researchgate.net

Substituted phenylpiperazine derivatives are renowned for their broad spectrum of biological activities. researchgate.net The phenylpiperazine moiety is a key pharmacophore known to interact with various biological targets, including serotonin (B10506) receptors, which are implicated in the treatment of depression, anxiety, and other psychiatric conditions. ontosight.aijetir.org Research has demonstrated that compounds incorporating this scaffold exhibit a wide range of therapeutic potential. researchgate.netnih.gov The ability to systematically modify substituents on both the phenyl ring and the second piperazine nitrogen allows chemists to fine-tune a compound's activity, selectivity, and safety profile, making this class of molecules a fertile ground for drug discovery and development. nih.govsteeronresearch.com

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | researchgate.netnih.gov |

| Antitubercular | Infectious Disease | researchgate.net |

| Antibacterial | Infectious Disease | researchgate.net |

| Antiviral | Infectious Disease | researchgate.net |

| Antimalarial | Infectious Disease | researchgate.net |

| Antidiabetic | Metabolic Disorders | researchgate.netbiomedpharmajournal.org |

| Anti-inflammatory | Immunology | researchgate.netbiomedpharmajournal.org |

| Serotonin Receptor Interaction | Neurology/Psychiatry | ontosight.aijetir.org |

Overview of Research Trajectories for Novel Chemical Entities Focused on Mechanistic Studies and Synthetic Innovation

The discovery and development of novel chemical entities (NCEs) is a complex and resource-intensive process that forms the foundation of pharmaceutical innovation. ucsc.edu Historically dominated by large pharmaceutical companies, the landscape of early-stage drug discovery has increasingly shifted towards academic laboratories, startups, and small biotechnology firms for the identification of new drug targets and initial lead compounds. nih.gov

Role of the Compound as a Key Intermediate in Chemical Synthesis

This compound serves as a key intermediate in chemical synthesis, primarily due to its combination of a reactive primary amine and the specific arrangement of its fluorinated phenylpiperazine core. ontosight.ai Aniline and its derivatives are fundamental building blocks in organic chemistry, widely used in the synthesis of dyes, polymers, and, most notably, pharmaceuticals. The primary amine group on the aniline ring is a versatile functional handle that can readily undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, to build more complex molecular architectures.

The utility of this compound is underscored by examining structurally similar molecules. For instance, the related compound 3-fluoro-4-morpholinoaniline (B119058) is a crucial intermediate in the synthesis of the antibiotic drug linezolid. researchgate.netossila.com Similarly, 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is recognized as a useful intermediate for pharmaceutical synthesis. guidechem.com The synthetic pathway to these types of compounds often involves the nucleophilic aromatic substitution of a difluoronitrobenzene precursor with the appropriate amine (e.g., phenylpiperazine), followed by the reduction of the nitro group to form the aniline. researchgate.net This final aniline product, such as this compound, is then poised for subsequent reactions to construct the final target molecules, leveraging the established importance of both the fluorinated aniline and phenylpiperazine motifs in medicinal chemistry.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 478079-57-1 | ontosight.ai |

| Chemical Formula | C16H18FN3 | |

| Molecular Weight | 271.34 g/mol | |

| Synonyms | CHEMBL1602894 | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-phenylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3/c17-15-12-13(18)6-7-16(15)20-10-8-19(9-11-20)14-4-2-1-3-5-14/h1-7,12H,8-11,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYKASCGRBDZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817885 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons will appear in distinct regions, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The protons of the piperazine (B1678402) and phenyl rings will also exhibit characteristic signals.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms directly bonded to the fluorine and nitrogen atoms will show characteristic shifts. The presence of the phenylpiperazine and fluoroaniline (B8554772) moieties will result in a complex spectrum requiring careful analysis.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR is a crucial tool. wikipedia.org It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. biophysics.org Coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei provides valuable connectivity information. nih.govjeolusa.com

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound This table presents expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for illustrative purposes.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |

|---|---|---|---|

| Fluoroaniline Ring | |||

| C1-NH₂ | 3.5-4.5 (br s, 2H) | ~140-150 (d, JCF) | |

| C2-H | ~6.7-6.9 (m, 1H) | ~110-120 (d, JCF) | |

| C3-F | - | ~150-160 (d, ¹JCF) | ~ -120 to -140 |

| C4-N | - | ~135-145 (d, JCF) | |

| C5-H | ~6.9-7.1 (m, 1H) | ~115-125 | |

| C6-H | ~6.6-6.8 (m, 1H) | ~105-115 (d, JCF) | |

| Piperazine Ring | |||

| C7, C11 (N-CH₂) | ~3.1-3.3 (t, 4H) | ~48-52 | |

| C8, C10 (N-CH₂) | ~3.2-3.4 (t, 4H) | ~49-53 | |

| Phenyl Ring | |||

| C9 | - | ~150-155 | |

| C12, C16 | ~7.2-7.4 (d, 2H) | ~128-132 | |

| C13, C15 | ~6.8-7.0 (t, 2H) | ~115-120 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for an unambiguous structural assignment. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the same spin system, such as those on the aromatic rings and the piperazine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds (¹³C-¹H). sdsu.edu This technique is vital for piecing together the different fragments of the molecule, for instance, by showing correlations between the piperazine protons and the carbons of the fluoroaniline and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. This can help to determine the relative orientation of the different ring systems.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of the parent ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₆H₁₈FN₃. By comparing the experimentally measured exact mass with the calculated mass, the elemental composition can be confirmed with a high degree of confidence.

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈FN₃ |

| Calculated Exact Mass | 271.1536 |

| Observed m/z [M+H]⁺ | 272.1614 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. nih.gov This provides valuable structural information by revealing the fragmentation pattern of the molecule. miamioh.edu For this compound, characteristic fragmentation would likely involve cleavage of the piperazine ring and the bonds connecting it to the aromatic rings. The analysis of these fragments helps to confirm the connectivity of the different structural units.

Table 3: Expected Fragmentation Pattern in MS/MS

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 271 | [M]⁺ |

| 194 | Loss of Phenyl group [C₆H₅] |

| 177 | Loss of Phenylpiperazine fragment |

| 163 | Cleavage of the piperazine ring |

| 111 | Fluoroaniline fragment |

| 77 | Phenyl cation [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Key Dihedral Angle | Angle between the fluoroaniline and phenyl rings |

Table of Compounds

| Compound Name |

|---|

Techniques for Crystal Growth and Diffraction Data Acquisition

The initial and often most challenging step in structural elucidation by X-ray crystallography is the growth of high-quality single crystals. For an organic molecule like this compound, several techniques would be systematically employed:

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture), such as ethanol (B145695), methanol, or acetone, would be allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the orderly arrangement of molecules into a crystal lattice.

Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent slowly reduces the solubility of the compound, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor from the outer solvent gradually diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Once a suitable crystal is obtained, it is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a more precise measurement of diffraction intensities. Monochromatic X-ray radiation, usually from a Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The collected data consists of a set of reflections, each with a specific intensity and position, which are indexed and integrated to produce a final dataset for structure solution and refinement.

Interpretation of Bond Lengths, Angles, Dihedral Angles, and Intermolecular Interactions

After solving and refining the crystal structure, a detailed geometric analysis is performed. This involves the examination of key structural parameters which provide insight into the molecule's conformation and packing.

Bond Lengths: The distances between bonded atoms would be analyzed. For instance, the C-F, C-N, and C-C bond lengths in the aniline (B41778) and phenyl rings would be compared to standard values to identify any electronic effects, such as those caused by the fluorine substituent or the piperazine ring.

Bond Angles: The angles between adjacent bonds are crucial in defining the geometry of the rings and the piperazine moiety. Deviations from ideal geometries (e.g., 120° for sp² carbons in the aromatic rings, ~109.5° for sp³ carbons in the piperazine ring) can indicate steric strain.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. Analysis of the crystal structure would reveal the presence of hydrogen bonds (e.g., involving the amine group), C-H···π interactions, or other weak interactions that stabilize the crystal packing.

A hypothetical data table for key geometric parameters is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C3 | F1 | e.g., 1.35 | ||

| Bond Length | C4 | N1 (piperazine) | e.g., 1.38 | ||

| Bond Angle | C2 | C3 | C4 | e.g., 119.5 | |

| Dihedral Angle | C5' | C4' | N2 (piperazine) | C4 | e.g., 45.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint and is invaluable for identifying functional groups and analyzing the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending, etc.). Key functional groups in this compound would produce characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group are expected in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while C-N and C-F stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. This technique is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

A combined analysis of both IR and Raman spectra, often supported by computational predictions, allows for a comprehensive assignment of the vibrational modes of the molecule.

A hypothetical table of key vibrational frequencies is provided below.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| e.g., 3450, 3360 | N-H asymmetric & symmetric stretching | IR, Raman |

| e.g., 3050 | Aromatic C-H stretching | IR, Raman |

| e.g., 1620 | N-H bending | IR |

| e.g., 1510 | Aromatic C=C stretching | IR, Raman |

| e.g., 1250 | C-N stretching | IR |

| e.g., 1180 | C-F stretching | IR |

Theoretical Topological Study of Atoms in Molecules (AIM) for Ring Critical Points

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical model that analyzes the topology of the electron density to characterize chemical bonding. It provides a rigorous definition of atoms and bonds within a molecule.

The analysis focuses on the critical points of the electron density (ρ), where the gradient of the density is zero. There are four types of stable critical points:

(3, -3) Critical Points: These are local maxima in ρ and are found at the positions of atomic nuclei.

(3, -1) Critical Points: Also known as bond critical points (BCPs), these are saddle points in ρ and indicate the presence of a bond path between two atoms. The properties of the electron density at the BCP provide insight into the nature of the bond.

(3, +1) Critical Points: Referred to as ring critical points (RCPs), these are found within the interior of a ring structure where the electron density is a minimum in two directions and a maximum in the third. The presence of an RCP is a definitive indicator of a ring structure.

(3, +3) Critical Points: Known as cage critical points (CCPs), these are local minima in ρ and are found inside a molecular cage.

For this compound, an AIM analysis would identify the ring critical points associated with the fluorophenyl, phenyl, and piperazine rings. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these RCPs would provide information about the electronic character and stability of each ring system within the molecule.

A hypothetical data table for AIM analysis at the ring critical points is shown below.

| Ring | ρ(r) at RCP (a.u.) | ∇²ρ(r) at RCP (a.u.) |

| Fluorophenyl Ring | e.g., 0.025 | e.g., +0.09 |

| Phenyl Ring | e.g., 0.028 | e.g., +0.10 |

| Piperazine Ring | e.g., 0.015 | e.g., +0.05 |

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 4 4 Phenylpiperazin 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety in Derivatization

The primary aromatic amine (aniline) functionality in 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline is a key site for a multitude of chemical derivatizations. Its nucleophilicity allows it to react with a wide range of electrophiles, leading to the formation of diverse molecular structures. The presence of the electron-donating piperazine (B1678402) group enhances the nucleophilicity of the amine, while the electron-withdrawing fluorine atom ortho to the amine group modulates this reactivity.

Formation of Schiff Bases and Imines

The reaction of primary amines with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic synthesis. This condensation reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. mdpi.com For aromatic aldehydes, the resulting conjugated system lends stability to the Schiff base. mdpi.com

The aniline moiety of this compound is expected to react readily with various aromatic and aliphatic aldehydes under mild, often acid-catalyzed, conditions. The reaction involves refluxing the aniline with the chosen aldehyde in a suitable solvent such as ethanol (B145695) or methanol. mdpi.com

Illustrative Reaction Scheme:

this compound + Ar-CHO → N-(arylmethylene)-3-fluoro-4-(4-phenylpiperazin-1-yl)aniline + H₂O

The table below illustrates potential Schiff base derivatives that could be synthesized from this reaction, based on common reactants used in organic synthesis.

| Reactant Aldehyde | Expected Schiff Base Product Name |

| Benzaldehyde | N-(phenylmethylene)-3-fluoro-4-(4-phenylpiperazin-1-yl)aniline |

| 4-Chlorobenzaldehyde | N-(4-chlorophenylmethylene)-3-fluoro-4-(4-phenylpiperazin-1-yl)aniline |

| 4-Methoxybenzaldehyde | N-(4-methoxyphenylmethylene)-3-fluoro-4-(4-phenylpiperazin-1-yl)aniline |

| 2-Hydroxybenzaldehyde | 2-(((3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)imino)methyl)phenol |

Formation of Thiourea and Carbothioamide Derivatives

Thiourea derivatives are valuable compounds, often synthesized by the reaction of a primary amine with an isothiocyanate. mdpi.com This reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group (-N=C=S).

This compound can be converted into a variety of N,N'-disubstituted thiourea derivatives by reacting it with different aryl or alkyl isothiocyanates. mdpi.comnih.gov Typically, the reaction is carried out by stirring the reactants in a solvent like acetonitrile (B52724) or acetone at room temperature or under reflux. nih.gov

Illustrative Reaction Scheme:

this compound + R-NCS → 1-(3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)-3-R-thiourea

The following table presents examples of thiourea derivatives expected from this synthetic route.

| Reactant Isothiocyanate | Expected Thiourea Product Name |

| Phenyl isothiocyanate | 1-(3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)-3-phenylthiourea |

| Ethyl isothiocyanate | 1-ethyl-3-(3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)thiourea |

| Benzoyl isothiocyanate | 1-benzoyl-3-(3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)thiourea |

Hydrazide Formation

Direct hydrazide formation from an aniline is not a standard reaction. Hydrazides are typically formed from carboxylic acid derivatives (like esters or acyl chlorides) reacting with hydrazine. However, the aniline group can be a precursor in a multi-step synthesis to produce molecules containing a hydrazide moiety. For instance, the aniline could be acylated with a haloacetyl chloride, followed by displacement of the halide with hydrazine. Another route could involve converting the aniline to a different functional group that can then be elaborated into a hydrazide. Research on analogous structures shows the synthesis of hydrazones, which are related compounds formed by the condensation of a hydrazine with a carbonyl group. mdpi.com

Acylation and Alkylation Reactions of the Amine Functionality

The nucleophilic primary amine of this compound is susceptible to acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction results in the formation of an amide linkage. For example, reacting the aniline with acetyl chloride would yield the corresponding acetamide derivative. ijper.org This type of reaction is fundamental in medicinal chemistry for modifying the properties of a parent molecule.

Illustrative Acylation Reaction:

this compound + CH₃COCl → N-(3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)acetamide + HCl

Alkylation introduces an alkyl group onto the amine nitrogen. This is often more difficult to control than acylation, as polyalkylation can occur. The reaction is typically performed using an alkyl halide. Due to the potential for over-alkylation and the fact that the piperazine nitrogens are also potential sites for alkylation, selective N-alkylation of the aniline group would require carefully controlled reaction conditions.

Chemical Transformations Involving the Piperazine Ring

The piperazine ring contains two tertiary amine nitrogen atoms, which exhibit their own characteristic reactivity, distinct from the aniline nitrogen.

Basicity and Protonation Studies of Piperazine Nitrogens

The two nitrogen atoms of the piperazine ring are basic and can be protonated by acids. The nitrogen atom at the 4-position is part of an N-phenylpiperazine system, while the nitrogen at the 1-position is attached to the fluoro-substituted benzene (B151609) ring. The electronic environment of these two nitrogens differs, which would result in different basicity constants (pKa values).

The nitrogen atom further from the electron-withdrawing fluoroaromatic ring (the one attached to the unsubstituted phenyl group) is expected to be the more basic of the two and, therefore, the primary site of protonation in a monoprotic acid solution. In strongly acidic conditions, both nitrogens could potentially be protonated. The basicity of piperazine nitrogens is a critical factor in the pharmacokinetic properties of drug molecules, influencing solubility and receptor interaction. The introduction of fluorine atoms near a basic nitrogen can significantly modulate its pKa, a strategy often used in drug design.

N-Substitution Reactions on the Piperazine Ring

The piperazine moiety of this compound contains a secondary amine (N-H) that is a prime site for nucleophilic attack, allowing for a variety of N-substitution reactions. These reactions are fundamental in modifying the compound's structure to achieve desired physicochemical and pharmacological properties. Common transformations include alkylation, acylation, and sulfonylation, which introduce diverse functional groups onto the piperazine nitrogen. nih.govresearchgate.net

Alkylation and benzylation reactions are typically carried out by treating the parent piperazine derivative with various alkyl or benzyl halides in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net Amidation and sulfonamidation reactions also proceed from the secondary amine, often using an organic base like triethylamine. researchgate.net These synthetic strategies allow for the creation of a broad library of derivatives from a common intermediate. nih.gov

Table 1: Examples of N-Substitution Reactions on Phenylpiperazine Scaffolds This table is illustrative of typical reactions on the phenylpiperazine core.

| Reaction Type | Reagents | Product Class | Reference |

| Alkylation | Alkyl Halides, K₂CO₃, DMF | 4-Alkyl-1-phenylpiperazine derivatives | nih.govresearchgate.net |

| Benzylation | Benzyl Halides, K₂CO₃, DMF | 4-Benzyl-1-phenylpiperazine derivatives | researchgate.net |

| Acylation | Acyl Chlorides, Triethylamine | 4-Acyl-1-phenylpiperazine derivatives | nih.gov |

| Sulfonylation | Sulfonyl Chlorides, Triethylamine | 4-Sulfonyl-1-phenylpiperazine derivatives | nih.govresearchgate.net |

Influence of the Fluorine Atom on Aromatic Reactivity and Electronic Properties

The fluorine atom at the C-3 position of the aniline ring significantly modulates the electronic properties and reactivity of the molecule. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to its non-fluorinated analog.

Simultaneously, fluorine, like other halogens, has lone pairs of electrons that can be donated to the aromatic ring through a positive mesomeric or resonance effect (+M). However, for fluorine, the inductive effect (-I) strongly outweighs the mesomeric effect (+M). This net electron withdrawal influences the basicity of the aniline nitrogen. The decreased electron density on the ring reduces the ability of the amino group to donate its lone pair, making it less basic.

In the context of drug design, aromatic fluorine substitution can have multifaceted effects. It can enhance molecular hydrophobicity and local polarity, which in turn can alter pharmacokinetic properties such as membrane permeability. researchgate.net Furthermore, a fluorine substituent can enhance the affinity of a molecule for a biological target through various non-covalent interactions, including favorable quadrupole-quadrupole interactions in π-stacking systems. researchgate.net

Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity of reactions involving the aniline ring of this compound is governed by the directing effects of its three substituents: the amino group (-NH₂), the fluorine atom (-F), and the phenylpiperazinyl group.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director for electrophilic aromatic substitution.

Fluorine Atom (-F): This is a deactivating group due to its strong inductive effect, but it also acts as an ortho, para-director via its mesomeric effect.

Phenylpiperazinyl Group: This group is also an ortho, para-director and is generally considered activating.

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions ortho or para to the strongly activating amino group. The position para to the amino group is occupied by the phenylpiperazinyl substituent. Therefore, electrophilic attack is most likely to occur at the position ortho to the amino group (C-5), which is also meta to the fluorine and phenylpiperazinyl groups. The directing effects thus converge to favor substitution at the C-5 position.

Stereoselectivity is not an intrinsic feature of reactions involving the achiral parent compound, this compound. However, stereoselectivity can become a critical factor if the compound is reacted with chiral reagents or catalysts, or if N-substitution on the piperazine ring introduces a chiral center, leading to the formation of diastereomers or enantiomers.

Mechanistic Postulations for Key Reactions Involving the Compound as a Reactant or Intermediate

The primary amino group of this compound is a potent nucleophile, making it a key reactant in the formation of various heterocyclic rings through condensation and cyclization reactions.

A representative mechanism is its reaction with an α,β-unsaturated carbonyl compound, a common step in the synthesis of quinoline and related heterocycles. The reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and subsequent dehydration.

Postulated Mechanism: Reaction with an Enone

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aniline's amino group attacks the β-carbon of the enone (Michael addition). This is the initial bond-forming step.

Proton Transfer: A proton transfer occurs to neutralize the resulting enolate intermediate.

Intramolecular Cyclization: The newly formed secondary amine then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forms a six-membered heterocyclic ring.

Dehydration: The resulting hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated heterocyclic system, such as a dihydroquinoline derivative.

Aromatization: A final oxidation or elimination step can lead to the fully aromatic quinolone ring system. nih.gov

This mechanistic pathway highlights the dual role of the aniline moiety, first as a nucleophile in an addition reaction and then in an intramolecular cyclization, driving the formation of complex molecular architectures.

Pathways for the Synthesis of Diverse Heterocyclic Derivatives from the Compound

This compound serves as a versatile starting material for the synthesis of a wide array of heterocyclic derivatives with potential biological activities. Its utility as a building block is demonstrated in the preparation of kinase inhibitors, antimicrobial agents, and antimalarials. nih.govchemicalbook.comresearchgate.net

Researchers have utilized this compound to create complex molecules, including:

Pyrrolopyrimidine Kinase Inhibitors: The aniline is used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with chloro-substituted pyrrolopyrimidines to generate potent kinase inhibitors. chemicalbook.com

Antimicrobial Hybrid Molecules: The amine can be converted into a corresponding hydrazide, which then serves as a precursor for forming five-membered heterocycles like 1,3,4-oxadiazoles and 1,3-thiazolidines. researchgate.net

Antimalarial 4(1H)-Quinolones: The compound is a key intermediate in multi-step syntheses of 4(1H)-quinolones, where the aniline moiety is incorporated to form the core quinolone structure through cyclization reactions. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Synthetic Application | Key Reaction Type | Reference |

| Pyrrolo[2,3-d]pyrimidines | Kinase Inhibitors | Pd-catalyzed Amination | chemicalbook.com |

| 1,3,4-Oxadiazoles | Antimicrobial Agents | Hydrazide formation followed by cyclization | researchgate.net |

| 4-Oxo-2-thioxo-1,3-thiazolidines | Antimicrobial Agents | Reaction of hydrazide with ethyl bromoacetate | researchgate.net |

| 4(1H)-Quinolones | Antimalarial Agents | Thermal Cyclization | nih.gov |

After a comprehensive search for scholarly articles and research data, it has been determined that specific computational chemistry and molecular modeling studies for the compound “this compound” are not publicly available.

Detailed research findings from quantum chemical calculations, such as Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations specifically pertaining to this molecule have not been published in the accessible scientific literature. Therefore, it is not possible to provide scientifically accurate content, including data tables and detailed findings, for the requested sections and subsections:

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Analysis of Solvent Accessible Surface Area (SASA)

Generating an article on these specific topics for this compound without published research would result in speculation and would not meet the requirements for scientifically accurate and verifiable information.

Theoretical Studies on Intermolecular Interactions

Intermolecular interactions are the forces that mediate the association between molecules. For 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, its chemical structure—comprising a fluoro-substituted aniline (B41778) ring and a phenylpiperazine moiety—allows for a variety of such non-covalent interactions. These include hydrogen bonding, π-π stacking, and halogen bonding, all of which are critical in determining the compound's crystal packing, solubility, and its potential interactions with biological targets.

Hydrogen Bonding: The primary amine (-NH₂) group on the aniline ring acts as a hydrogen bond donor. The nitrogen atoms within the piperazine (B1678402) ring, particularly the tertiary amine, serve as potential hydrogen bond acceptors. Theoretical studies on related aniline derivatives show that N-H···N and N-H···O hydrogen bonds are significant stabilizing forces in their crystal structures.

π-π Stacking: The compound features two aromatic systems: the fluoroaniline (B8554772) ring and the phenyl ring of the phenylpiperazine group. These rings can engage in π-π stacking interactions, a significant non-covalent force that contributes to the stability of molecular assemblies. These interactions can occur in either a parallel-displaced or a T-shaped (edge-to-face) conformation. Computational analysis of similar aromatic structures reveals that dispersion forces are the primary contributors to the stability of these π-stacked configurations.

Halogen Bonding: The fluorine atom at the 3-position of the aniline ring introduces the possibility of halogen bonding and other weak interactions. Although organic fluorine is a weak hydrogen bond acceptor, it can participate in C-H···F interactions. bgu.ac.il Studies on fluorinated organic compounds have demonstrated that while these interactions are weak, their cumulative effect can be significant in influencing molecular conformation and crystal packing. bgu.ac.il

A summary of potential intermolecular interactions for this compound is presented below.

| Interaction Type | Donor/Acceptor Moiety | Typical Energy (kcal/mol) |

| Hydrogen Bond | Aniline N-H (Donor) / Piperazine N (Acceptor) | 3 - 7 |

| π-π Stacking | Phenyl and Fluoroaniline Rings | 2 - 5 |

| Halogen Bond | C-F (Acceptor) / Electrophile | 1 - 3 |

| C-H···π | Aliphatic C-H / Aromatic Rings | 1 - 2.5 |

Note: The energy values are representative for these types of interactions and are not from direct calculations on this compound.

Molecular Docking Methodologies for Theoretical Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. impactfactor.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound like this compound to a biological target. The phenylpiperazine scaffold is a well-known pharmacophore found in many kinase inhibitors and other therapeutic agents. nih.gov

Prediction of Binding Modes and Affinities in Theoretical Models

Docking algorithms explore the conformational space of the ligand within the active site of a protein and use a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). For this compound, a hypothetical docking study into a protein kinase domain—a common target for phenylpiperazine-containing molecules—would likely predict key interactions.

The aniline NH₂ group could form hydrogen bonds with amino acid residues that are hydrogen bond acceptors (e.g., glutamate, aspartate, or backbone carbonyls). The piperazine nitrogens could also act as hydrogen bond acceptors. The phenyl rings would likely occupy hydrophobic pockets within the active site, forming van der Waals and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The fluorine atom might form weak hydrogen bonds or halogen bonds, contributing to binding specificity.

Studies on structurally similar fluoroaniline and anilinoquinazoline (B1252766) derivatives docked into kinase domains (EGFR/VEGFR) have shown binding energies ranging from -6.0 to -9.0 kcal/mol, indicating stable binding. ijcce.ac.ir

Virtual Screening Strategies for Exploring Chemical Space

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified as a hit compound, virtual screening could be employed to explore the surrounding chemical space for derivatives with improved potency or properties.

This would involve creating a virtual library of analogs by modifying the core structure (e.g., substituting the phenyl rings, altering the linker). This library would then be docked into the target protein's active site. The compounds are ranked based on their docking scores, and the top-ranking molecules are selected for further experimental testing. This strategy accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors to activity.

Selection and Calculation of Molecular Descriptors for QSAR Models

The first step in developing a QSAR model for a series of analogs of this compound is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. They can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., topological indices, molecular connectivity, polar surface area).

3D Descriptors: Based on the 3D conformation (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Properties like hydrophobicity (LogP), electronic parameters (dipole moment), and steric parameters (molar refractivity).

For a QSAR study on derivatives of this compound, relevant descriptors would likely include those capturing hydrophobicity, electronic distribution, and molecular shape, as these properties are crucial for ligand-receptor interactions.

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | Dipole Moment, Partial Charges | Describes the molecule's polarity and electrostatic interaction potential. |

| Hydrophobic | LogP, Molar Refractivity (MR) | Quantifies lipophilicity, important for membrane permeability and hydrophobic interactions. |

| Topological | Kier & Hall Connectivity Indices | Encodes information about molecular size, branching, and shape. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Statistical Validation and Robustness Analysis of QSAR Models

Once descriptors are calculated for a set of molecules with known activities, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The validity and predictive power of the resulting QSAR model must be rigorously assessed.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to test the internal consistency and robustness of the model. A high q² value (typically > 0.5) indicates a reliable model.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (R²_pred) is calculated. A high R²_pred value (typically > 0.6) suggests that the model can accurately predict the activity of new, untested compounds. QSAR studies on arylpiperazine derivatives have successfully produced statistically robust models for various biological activities. nih.gov

In Silico Scaffold Modification and Design Principles for New Chemical Entities

The structural framework of this compound, characterized by a fluoroaniline moiety linked to a phenylpiperazine group, serves as a versatile scaffold for the design of new chemical entities. Computational tools allow for the systematic exploration of structural modifications to enhance desired biological activities and improve pharmacokinetic profiles. Design principles for modifying this scaffold often involve bioisosteric replacements, functional group alterations, and conformational constraints to optimize interactions with biological targets.

Ligand Efficiency and Lipophilicity Theoretical Calculations for Design Optimization

Ligand efficiency (LE) and lipophilicity are crucial metrics in the early stages of drug discovery for prioritizing compounds. LE provides a measure of the binding energy per non-hydrogen atom, offering a way to assess the quality of a ligand's interaction with its target, independent of its size. A higher LE value is generally desirable, as it suggests a more efficient binding mode.

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. An optimal lipophilicity range is critical for oral bioavailability and membrane permeability.

Theoretical calculations for these parameters for this compound can be performed using various computational models. The predicted values are instrumental in guiding the design of analogs with improved drug-like properties.

| Parameter | Predicted Value | Method/Software |

|---|---|---|

| Molecular Formula | C16H18FN3 | - |

| Molecular Weight | 271.34 g/mol | - |

| logP (Lipophilicity) | 3.35 | Consensus LogP |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | - |

| Number of Hydrogen Bond Acceptors | 3 | - |

| Number of Hydrogen Bond Donors | 1 | - |

| Number of Rotatable Bonds | 3 | - |

Note: The values in the table are predicted using computational models and may vary depending on the software and calculation method used.

ADMET Prediction Methodologies (Focused on in silico model development and theoretical profile analysis)

The in silico prediction of ADMET properties is a cornerstone of modern drug discovery, enabling the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles. Various computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations, are employed to predict a wide range of ADMET parameters.

For this compound, a theoretical ADMET profile can be generated to assess its potential as a drug candidate. This analysis includes predictions for properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicities.

The development of these in silico models relies on large datasets of experimentally determined ADMET properties for diverse chemical structures. By identifying correlations between molecular descriptors and ADMET endpoints, these models can make predictions for novel compounds. The theoretical profile analysis of this compound provides a comprehensive overview of its likely behavior in a biological system.

| ADMET Property | Prediction | Interpretation |

|---|---|---|

| Aqueous Solubility | Soluble | Good potential for oral absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Yes | May cross the BBB and have potential CNS activity. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2D6. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP3A4. |

| hERG I Inhibitor | Weak | Low risk of cardiotoxicity related to hERG channel blockade. |

| AMES Toxicity | No | Unlikely to be mutagenic. |

| Hepatotoxicity | No | Low risk of liver toxicity. |

Disclaimer: The ADMET predictions are based on computational models and should be interpreted with caution. Experimental validation is necessary to confirm these findings.

Structure Activity Relationship Sar Theoretical Frameworks and Molecular Interactions of 3 Fluoro 4 4 Phenylpiperazin 1 Yl Aniline Derivatives

General Principles of SAR for Arylpiperazine Scaffolds in Molecular Recognition

The arylpiperazine moiety is considered a "privileged scaffold" due to its modular nature, which allows for systematic modifications to probe and optimize interactions with diverse biological targets. mdpi.com The general structure consists of a central piperazine (B1678402) ring, an N-aryl group, and often a linker connecting to another chemical moiety. mdpi.com

Key SAR principles for this scaffold include:

The N-Aryl Group: The nature and substitution pattern on the aryl ring (in this case, the fluorinated aniline) are critical for determining receptor affinity and selectivity. Substituents can influence the electronic properties and steric profile of the molecule, dictating its interaction with the receptor's binding pocket. mdpi.commdpi.com For example, electron-withdrawing groups like trifluoromethyl (CF3) have been shown to enhance antimycobacterial potential in some arylpiperazine series. mdpi.com

The Piperazine Ring: This central ring acts as a versatile linker. Its basic nitrogen atom is often protonated at physiological pH, enabling it to form crucial charge-stabilized hydrogen bonds with acidic residues, such as aspartate (Asp), in the binding sites of many aminergic GPCRs. mdpi.com

The N4-Substituent: The group attached to the second nitrogen of the piperazine ring (the phenyl group in this case) significantly influences the ligand's properties. This part of the molecule often extends into a secondary binding pocket, and its size, shape, and chemical features can modulate agonist versus antagonist activity and receptor subtype selectivity. mdpi.com SAR studies have shown that a phenyl ring at this position can lead to potent biological activity. nih.govmdpi.com

Theoretical Role of the Fluoro Substituent in Modulating Molecular Interactions

The introduction of a fluorine atom into a drug candidate, a common strategy in medicinal chemistry, can profoundly alter its physicochemical properties and molecular interactions without significantly increasing its size. In 3-fluoro-4-(4-phenylpiperazin-1-yl)aniline, the ortho-fluoro substituent on the aniline (B41778) ring is strategically positioned to influence binding affinity and selectivity through several mechanisms.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. When placed ortho to the aniline's amino (-NH2) group, it can lower the pKa of the amine. This electronic perturbation can increase the acidity of the N-H protons, thereby enhancing their capacity to act as hydrogen bond donors in interactions with acceptor groups (e.g., carbonyl oxygens) within a receptor's active site.

The carbon-fluorine (C-F) bond is highly polarized and can participate in a range of non-covalent interactions that contribute to binding affinity. These interactions are distinct from classical hydrogen bonds and include:

Dipole-Dipole Interactions: The C-F bond possesses a strong dipole moment that can favorably interact with polar regions of a binding pocket.

Orthogonal Multipolar Interactions: The C-F bond can engage in specific interactions with carbonyl groups of peptide backbones or aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.

Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with suitable donor groups in the receptor.

These subtle but significant interactions can improve the ligand's binding energy and confer selectivity for a specific target.

Impact of Piperazine Ring Conformation and Substitution Patterns on Theoretical Binding Mechanisms

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. However, the specific orientation and the energetic barrier to ring inversion can be influenced by the nature of the substituents at the N1 and N4 positions. This conformation dictates the spatial relationship between the aryl group and the rest of the molecule, which is critical for proper alignment within the receptor's binding site.

Substitution patterns on the N-aryl ring directly impact the binding mechanism. For instance, SAR analysis of certain arylpiperazine derivatives has shown that ortho-substituted phenyl groups can lead to strong cytotoxic activities and high subtype selectivity for adrenergic receptors. mdpi.comnih.gov The position of the substituent (ortho, meta, or para) can dramatically alter activity by either facilitating or hindering key binding interactions. mdpi.com Molecular docking studies often reveal that substituents can interact with specific "selectivity pockets" within a receptor, explaining differences in subtype affinity. nih.gov

Design Strategies Based on SAR Insights for Exploring Chemical Space and Analog Generation

The principles derived from SAR studies are fundamental to rational drug design and the generation of new chemical entities with improved properties. nih.gov Key strategies include:

Scaffold Hopping: Replacing the core arylpiperazine scaffold with other bioisosteric rings to explore new intellectual property space and potentially improve pharmacokinetic profiles.

Systematic Substituent Scanning: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the aryl rings to systematically probe the steric and electronic requirements of the binding pocket.

Conformational Restriction: Incorporating rigid elements into the structure to lock the molecule into a bioactive conformation. This can increase potency and selectivity while reducing off-target effects by decreasing the entropic penalty upon binding. mdpi.com

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to fine-tune activity or metabolic stability. For example, replacing a hydrogen atom with a fluorine atom is a classic bioisosteric modification.

The table below illustrates how SAR data can guide the exploration of chemical space for a hypothetical series of analogs.

| Analog | R1 (Position 3) | R2 (Phenyl Ring) | Theoretical Impact on Binding |

| Parent | -F | -H | Baseline affinity; F enhances H-bond donation. |

| Analog A | -Cl | -H | Increased size and lipophilicity; may alter selectivity. |

| Analog B | -F | 4-OCH3 | Adds H-bond acceptor; explores para-position pocket. |

| Analog C | -F | 2-Cl | Probes ortho-position pocket; may induce conformational twist. |

| Analog D | -H | -H | Removes fluorine to quantify its contribution to binding. |

This table is interactive and presents hypothetical data for illustrative purposes.

Computational Approaches to Elucidating Structure-Interaction Relationships

Computational chemistry provides powerful tools to understand and predict the interactions between ligands like this compound and their biological targets, complementing experimental SAR data. azolifesciences.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It helps visualize key interactions, such as the hydrogen bond between the protonated piperazine nitrogen and an aspartate residue, and π-π stacking between the aryl rings and aromatic amino acids in the binding site. mdpi.comnih.gov Docking can rationalize why certain substitutions enhance or diminish activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ic.ac.uk By analyzing physicochemical descriptors (e.g., lipophilicity, electronic properties, steric factors), QSAR can predict the activity of novel, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-receptor complex over time, providing insights into the stability of binding poses and the role of conformational changes. This method can reveal the influence of water molecules in the binding site and provide a more dynamic picture of the molecular recognition process.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A validated pharmacophore model can then be used to screen large virtual libraries for new potential ligands. ic.ac.uk

These computational methods are integral to modern drug discovery, enabling a more efficient design cycle by prioritizing the synthesis of compounds with the highest probability of success. azolifesciences.comic.ac.uk

Molecular Descriptors Correlated with Theoretical Interactions

Quantitative Structure-Activity Relationship (QSAR) studies on arylpiperazine derivatives utilize molecular descriptors to correlate the physicochemical properties of the compounds with their biological activities. researchgate.netnih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For a series of hypothetical derivatives of this compound, these descriptors would be crucial in predicting their binding affinities and functional activities.

Electronic Descriptors: The electronic nature of substituents on both the aniline and the terminal phenyl ring of the piperazine moiety can significantly impact molecular interactions.

Hammett Constants (σ): These would describe the electron-donating or electron-withdrawing nature of substituents. For instance, electron-withdrawing groups on the terminal phenyl ring could influence the electrostatic interactions with the target protein.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These quantum mechanical descriptors are indicative of the molecule's ability to participate in charge-transfer interactions. ucsb.edu Modifications to the aromatic systems would alter these energies and, consequently, the binding characteristics.

Partial Atomic Charges: The distribution of charges across the molecule, particularly on the nitrogen atoms of the piperazine ring and the aniline nitrogen, is critical for electrostatic and hydrogen bonding interactions with receptor residues. The fluorine atom at the 3-position of the aniline ring, for example, alters the charge distribution of the ring system.

Steric Descriptors: The size and shape of the derivatives are fundamental to their ability to fit into a receptor's binding pocket.

Molar Refractivity (MR): This descriptor provides a measure of the volume of a substituent and its polarizability.

Taft Steric Parameters (Es): These quantify the steric bulk of substituents, which is crucial for understanding the spatial constraints of the binding site. For example, bulky substituents at certain positions on the phenyl rings could either enhance or diminish activity depending on the topology of the receptor pocket.

Hydrophobic Descriptors: The lipophilicity of the compounds influences their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their direct hydrophobic interactions with the target.

Hydrophobic Field Analysis: In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA), hydrophobic fields are calculated around the molecules to identify regions where hydrophobic character is favorable or unfavorable for activity.

The following interactive table illustrates a hypothetical correlation between selected molecular descriptors and the predicted biological activity of imagined derivatives of this compound.

Table 1: Hypothetical Molecular Descriptors and Predicted Activity

| Compound ID | Substituent (R) on Phenyl Ring | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted Activity (IC50, nM) |

|---|---|---|---|---|---|

| Derivative 1 | -H | 3.5 | 1.03 | 0.00 | 50 |

| Derivative 2 | 4-Cl | 4.2 | 6.03 | 0.23 | 25 |

| Derivative 3 | 4-OCH3 | 3.4 | 7.87 | -0.27 | 75 |

| Derivative 4 | 4-CF3 | 4.6 | 5.02 | 0.54 | 15 |

| Derivative 5 | 2-CH3 | 3.9 | 5.65 | -0.17 | 60 |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For derivatives of this compound, a pharmacophore model would be constructed based on the structures of known active compounds that target a particular receptor, such as a serotonin (B10506) subtype. nih.govacs.org

A typical pharmacophore model for an arylpiperazine ligand targeting a serotonin receptor often includes the following features:

A Positively Ionizable (PI) Feature: This is almost invariably associated with the basic nitrogen atom of the piperazine ring (the one distal to the phenyl ring), which is protonated at physiological pH. This feature is crucial for forming a key ionic interaction with a conserved aspartate residue in the binding site of many G-protein coupled receptors.

One or More Aromatic (AR) or Hydrophobic (HY) Regions: The phenyl ring of the piperazine moiety and the terminal aromatic ring (in this case, the fluorinated aniline ring) typically serve as these features. They engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the receptor pocket.

A Hydrogen Bond Acceptor (HBA) or Donor (HBD): The aniline nitrogen can act as a hydrogen bond donor. The fluorine atom can also participate in hydrogen bonding or other electrostatic interactions. Substituents on the aromatic rings could be introduced to add further HBA or HBD features to optimize binding.

Defined Distances and Spatial Relationships: The relative distances and angles between these pharmacophoric features are critical for proper alignment within the receptor's binding site.

Ligand-based design for novel derivatives of this compound would involve synthesizing new compounds that fit the established pharmacophore model. For example, if a model indicates an unoccupied hydrophobic pocket, derivatives with appropriately sized hydrophobic substituents could be designed. Conversely, if a model suggests a region where a hydrogen bond acceptor would be beneficial, groups like a cyano or nitro moiety could be introduced.

The following interactive table outlines the key pharmacophoric features that would be considered in the design of this compound derivatives.

Table 2: Key Pharmacophoric Features for Ligand-Based Design

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Molecular Interaction | Design Strategy |

|---|---|---|---|

| Positively Ionizable (PI) | Piperazine Nitrogen (N4) | Ionic bond with Aspartate residue | Maintain the basicity of the piperazine nitrogen |

| Aromatic/Hydrophobic (AR/HY) | Phenyl ring of piperazine | π-π stacking with Phenylalanine, Tyrosine, or Tryptophan | Introduce substituents to modulate electronic properties |

| Aromatic/Hydrophobic (AR/HY) | 3-Fluoroaniline ring | Hydrophobic interaction with leucine, valine, etc. | Explore different substitution patterns on the ring |

| Hydrogen Bond Donor (HBD) | Aniline -NH2 group | Hydrogen bond with serine, threonine, or backbone carbonyls | Bioisosteric replacement or modification of the amine |

| Hydrogen Bond Acceptor (HBA) | Fluorine atom | Weak hydrogen bond or electrostatic interaction | Explore other halogen substitutions |

By systematically modifying the structure of this compound and evaluating the effects of these changes on its biological activity through the lens of molecular descriptors and pharmacophore modeling, a detailed SAR can be established. This, in turn, would guide the rational design of more potent and selective ligands for specific biological targets.

Analytical Chemistry Methodologies for the Investigation of 3 Fluoro 4 4 Phenylpiperazin 1 Yl Aniline

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, indispensable for separating and quantifying the components of a mixture. For 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline, chromatographic methods are vital for assessing its purity by separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method is developed and validated to ensure its accuracy, precision, and robustness.

Method Development: A suitable HPLC method for this compound would likely involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Gradient elution is often preferred over isocratic elution to achieve better separation of impurities with a wide range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.

Validation: A developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. This validation process includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Below is an example of a typical set of HPLC parameters that could be used for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 20 20 | 80 25 | 80 26 | 20 30 | 20 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis without derivatization, GC is highly suitable for detecting and quantifying volatile impurities or byproducts from its synthesis. Such impurities could include residual solvents or low molecular weight starting materials.

For the analysis of aniline (B41778) derivatives, EPA method 8131 provides a framework that can be adapted. This method typically uses a capillary column with a specific stationary phase and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for detection. Derivatization may sometimes be employed to increase the volatility and thermal stability of the analytes.

A hypothetical GC method for volatile byproducts could involve the following parameters:

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This compound does not possess a chiral center in its structure. Therefore, it exists as a single achiral molecule, and enantiomeric separation is not applicable. However, if a chiral center were introduced into the molecule through synthesis or as a derivative, chiral chromatography would be the method of choice for separating the enantiomers. Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are commonly used for this purpose in both HPLC and Supercritical Fluid Chromatography (SFC).

Spectrophotometric and Electrochemical Methods for Quantification and Characterization

Spectrophotometric and electrochemical methods provide valuable information about the concentration and electronic properties of this compound.

UV-Vis spectrophotometry is a simple and rapid method for determining the concentration of a substance in solution, provided it contains chromophores that absorb light in the UV-Vis range. The structure of this compound, containing substituted aniline and phenyl rings, results in significant UV absorbance.

To determine the concentration, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). The concentration can then be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The λmax for this compound would be expected in the range of 240-280 nm, typical for substituted anilines and phenylpiperazines.

A summary of expected UV-Vis spectrophotometric properties is presented below.

| Parameter | Expected Value/Range |

|---|---|

| Solvent | Ethanol or Methanol |

| Expected λmax | ~250 nm |

| Application | Quantitative analysis, concentration determination |

Voltammetric techniques, such as cyclic voltammetry (CV), can be used to investigate the electrochemical properties of this compound, specifically its oxidation potential. The aniline and phenylpiperazine moieties are electrochemically active and can be oxidized at a suitable electrode surface.

In a typical CV experiment, a solution of the compound in a supporting electrolyte is subjected to a linearly swept potential. The resulting current is measured as a function of the applied potential. The oxidation of the aniline nitrogen is an expected electrochemical process. The potential at which this oxidation occurs can provide insights into the electronic properties of the molecule. The presence of the electron-donating amino group and the phenylpiperazine moiety, as well as the electron-withdrawing fluorine atom, will influence the oxidation potential. Studies on similar aryl piperazine (B1678402) compounds have shown irreversible oxidation processes.

A representative set of conditions for a voltammetric study is outlined in the following table.

| Parameter | Condition |

|---|---|

| Technique | Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) in Acetonitrile |

| Scan Rate | 50-100 mV/s |

Hyphenated Analytical Techniques

Hyphenated analytical techniques are powerful tools in modern analytical chemistry, offering enhanced separation and detection capabilities. For a compound such as this compound, these methods are indispensable for ensuring its quality, purity, and stability. The coupling of a separation technique, such as liquid or gas chromatography, with a sensitive detection method like mass spectrometry, allows for the resolution, identification, and quantification of the main component and any associated impurities.

LC-MS/MS for Impurity Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the impurity profiling of pharmaceutical compounds like this compound. This method allows for the separation of the parent compound from its impurities, followed by their fragmentation and detection, which aids in their structural elucidation and quantification, even at trace levels.

The development of a robust LC-MS/MS method would involve the careful selection of a suitable stationary phase, mobile phase composition, and gradient elution program to achieve optimal chromatographic separation. The mass spectrometric conditions, including the ionization source, collision energy, and selection of precursor and product ions, would be optimized to ensure high sensitivity and specificity for the detection of potential impurities.

Potential impurities in this compound could arise from the synthetic route or degradation. These may include starting materials, intermediates, by-products, or degradation products. A comprehensive impurity profiling study would aim to identify and quantify these impurities to ensure the safety and efficacy of the compound.

Illustrative LC-MS/MS Method Parameters for Analysis of this compound

| Parameter | Illustrative Condition |

|---|---|

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan for unknown identification |

GC-MS for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be employed for the analysis of this compound, particularly for assessing its purity and identifying any volatile or semi-volatile components. For a compound with a relatively high boiling point like this compound, derivatization may be necessary to increase its volatility and thermal stability, making it amenable to GC analysis.

The choice of a suitable derivatizing agent and a GC column with the appropriate polarity is crucial for achieving good chromatographic resolution. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, which can be compared against spectral libraries for identification.

Illustrative GC-MS Method Parameters for Analysis of Derivatized this compound

| Parameter | Illustrative Condition |

|---|---|

| GC System | Gas Chromatograph with a Mass Selective Detector (MSD) |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 100 °C, ramped to 300 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

Development of Reference Standards and Certified Analytical Protocols for the Compound

The development of a well-characterized reference standard for this compound is a prerequisite for its accurate quantification and quality control. A reference standard is a highly purified compound against which samples of the same substance are compared in analytical tests.

The process of establishing a reference standard involves:

Purification: The compound is synthesized and then purified to the highest possible degree using techniques such as recrystallization or preparative chromatography.

Characterization: The identity and purity of the purified compound are rigorously confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and elemental analysis to determine the empirical formula. The purity is typically assessed by HPLC or GC.